![molecular formula C16H20O4 B1323888 trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-77-8](/img/structure/B1323888.png)
trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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Description
Trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, also known as trans-2-Methoxyphenyl-2-oxoethylcyclohexane-1-carboxylic acid (TMPOCA), is a carboxylic acid with a cyclohexane ring structure. It is a relatively new chemical compound that has been studied for its potential applications in scientific research. TMPOCA has a wide range of properties, including its ability to act as a catalyst, its solubility in water, and its high reactivity.
Scientific Research Applications
Pharmaceutical Intermediates
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new medicinal molecules. For instance, its carboxylic acid group can be transformed into amides, esters, or anhydrides, which are commonly found in drug molecules .
Organic Synthesis
In organic chemistry, this compound can participate in reactions typical for carboxylic acids and benzylic positions. It can undergo nucleophilic substitution reactions, which are fundamental for building complex organic molecules, potentially leading to new materials or active pharmaceutical ingredients .
Material Science
The methoxy and carboxylic acid functional groups present in this compound make it a candidate for creating novel polymers with specific properties. These could include increased flexibility, improved solubility in organic solvents, or enhanced thermal stability .
Biotechnology
In biotechnological applications, this compound could be used to modify biological molecules or surfaces. For example, it could be used to functionalize surfaces for better interaction with proteins or cells, which is crucial in the development of biosensors or biocompatible materials .
Analytical Chemistry
The unique structure of this compound allows it to serve as a standard or reagent in analytical methods. It could be used in chromatography as a reference compound due to its distinct retention time or in spectroscopy for its specific absorbance properties .
Environmental Science
This compound’s derivatives could be explored for their potential use in environmental remediation. For example, they could be used to create absorbent materials that capture pollutants or as part of a catalytic system to break down harmful substances .
Pharmacology
In pharmacology, the compound’s ability to be modified can lead to the discovery of new drug candidates. Its structure allows for the attachment of various pharmacophores, which are parts of a molecule responsible for its biological activity .
Catalysis
The benzylic position in this compound is a reactive site that can be exploited in catalytic processes. It could be used to develop new catalysts for organic reactions, such as the synthesis of fine chemicals or pharmaceuticals .
properties
IUPAC Name |
(1R,2S)-2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-20-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16(18)19/h6-9,12,14H,2-5,10H2,1H3,(H,18,19)/t12-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDGHJHJVSRJFS-GXTWGEPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C[C@@H]2CCCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149769 |
Source
|
Record name | rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
735274-77-8 |
Source
|
Record name | rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735274-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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